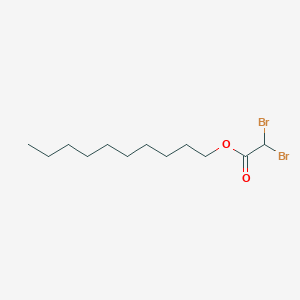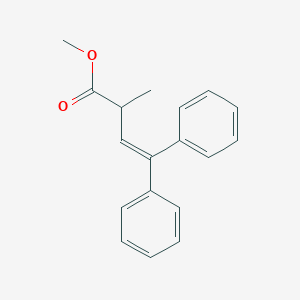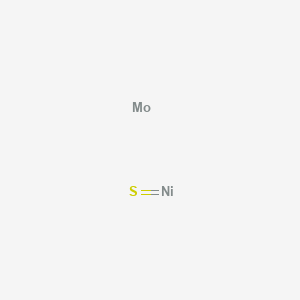
Molybdenum--sulfanylidenenickel (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–sulfanylidenenickel (1/1) is a compound that consists of molybdenum and nickel atoms bonded with a sulfanylidenen ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–sulfanylidenenickel (1/1) typically involves the reaction of molybdenum and nickel precursors with a sulfur source under controlled conditions. One common method is the co-precipitation of molybdenum and nickel salts followed by sulfurization. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of molybdenum–sulfanylidenenickel (1/1) may involve large-scale chemical reactors where molybdenum and nickel salts are mixed with sulfur compounds. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
化学反応の分析
Types of Reactions
Molybdenum–sulfanylidenenickel (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the sulfanylidenen ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum and nickel oxides, while reduction may produce lower oxidation state compounds.
科学的研究の応用
Molybdenum–sulfanylidenenickel (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and hydrodesulfurization.
Materials Science: The compound is studied for its potential use in advanced materials, such as superconductors and magnetic materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as antimicrobial agents.
Industry: It is used in industrial processes that require robust and efficient catalysts.
作用機序
The mechanism by which molybdenum–sulfanylidenenickel (1/1) exerts its effects involves the interaction of its molybdenum and nickel centers with substrates. The sulfanylidenen ligand plays a crucial role in stabilizing the compound and facilitating its reactivity. Molecular targets and pathways involved include electron transfer processes and coordination with other molecules.
類似化合物との比較
Similar Compounds
Molybdenum disulfide (MoS2): A well-known compound with similar sulfur ligands, used in lubrication and catalysis.
Nickel sulfide (NiS): Another compound with nickel and sulfur, used in various industrial applications.
Uniqueness
Molybdenum–sulfanylidenenickel (1/1) is unique due to its combination of molybdenum and nickel with a sulfanylidenen ligand, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
59787-38-1 |
|---|---|
分子式 |
MoNiS |
分子量 |
186.71 g/mol |
IUPAC名 |
molybdenum;sulfanylidenenickel |
InChI |
InChI=1S/Mo.Ni.S |
InChIキー |
MRDDPVFURQTAIS-UHFFFAOYSA-N |
正規SMILES |
S=[Ni].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


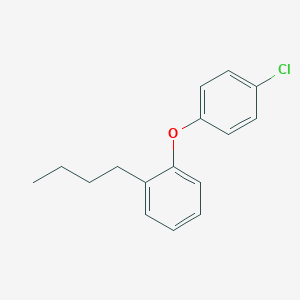
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

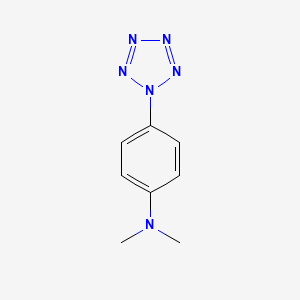

![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
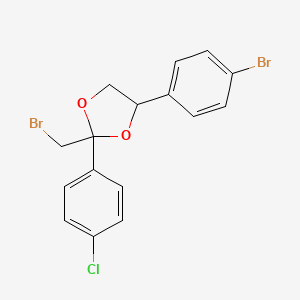
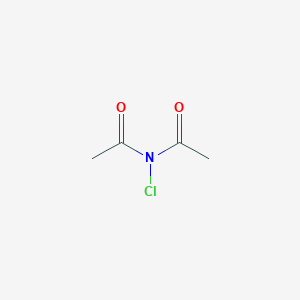
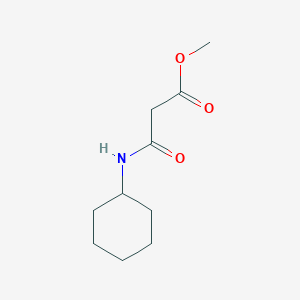
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
